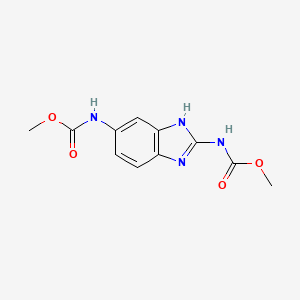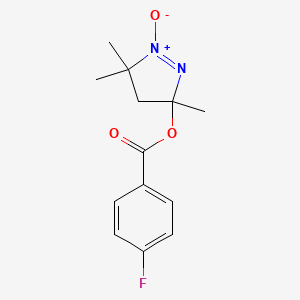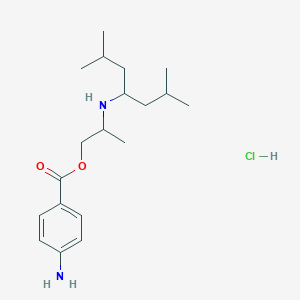
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminobenzoyl group, a propan-2-yl group, and a dimethylheptan-4-yl group, all linked to an azanium chloride moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with propan-2-ol and dimethylheptan-4-yl chloride under controlled conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated monitoring and control systems to maintain consistent quality.
化学反応の分析
Types of Reactions
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azanium,2-hydroxyacetate
- 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azanium,2-hydroxypropionate
Uniqueness
Compared to similar compounds, 1-(4-Aminobenzoyl)oxypropan-2-yl-(2,6-dimethylheptan-4-yl)azaniumchloride stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties and advantages in certain applications, such as enhanced reactivity or selectivity in chemical reactions.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers alike. Further studies and applications are likely to uncover even more uses and benefits of this intriguing compound.
特性
CAS番号 |
69815-34-5 |
|---|---|
分子式 |
C19H33ClN2O2 |
分子量 |
356.9 g/mol |
IUPAC名 |
2-(2,6-dimethylheptan-4-ylamino)propyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-13(2)10-18(11-14(3)4)21-15(5)12-23-19(22)16-6-8-17(20)9-7-16;/h6-9,13-15,18,21H,10-12,20H2,1-5H3;1H |
InChIキー |
FBXXFJPTFWRXRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(C)C)NC(C)COC(=O)C1=CC=C(C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



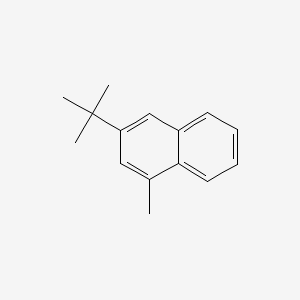
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)

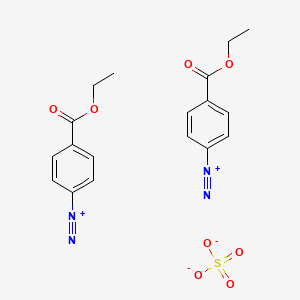
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
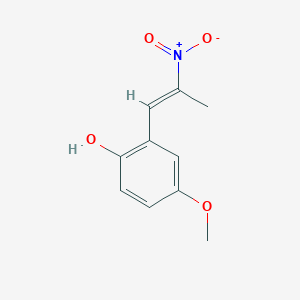
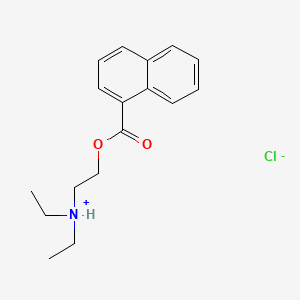
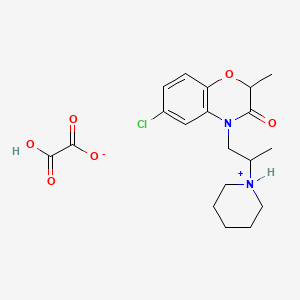
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
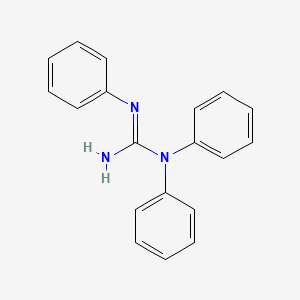
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
